molecular formula C18H14N2O4S2 B3275282 (Z)-5-(2-((3-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one CAS No. 622354-41-0

(Z)-5-(2-((3-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B3275282
CAS No.: 622354-41-0
M. Wt: 386.4 g/mol
InChI Key: ORVZBBSZKCCQTQ-SXGWCWSVSA-N
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Description

(Z)-5-(2-((3-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thioxothiazolidinone core, a nitrobenzylidene moiety, and a 3-methylbenzyl ether group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-((3-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-thioxothiazolidin-4-one with an appropriate aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 2-thioxothiazolidin-4-one, 3-methylbenzyl bromide, and 5-nitrobenzaldehyde.

    Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol, with the addition of a base to deprotonate the thioxothiazolidinone and promote nucleophilic attack on the aldehyde.

    Product Isolation: The product is typically isolated by filtration, followed by recrystallization from a suitable solvent to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-((3-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine derivative.

    Substitution of Benzyl Ether: Formation of various substituted thiazolidinones.

Scientific Research Applications

(Z)-5-(2-((3-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of (Z)-5-(2-((3-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thioxothiazolidinone core may also interact with enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione: Known for its antidiabetic properties.

    5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one: Similar structure with different substituents, studied for its antimicrobial activity.

    5-(2-Hydroxybenzylidene)-2-thioxothiazolidin-4-one: Another derivative with potential biological activities.

Uniqueness

(Z)-5-(2-((3-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as an antimicrobial and anticancer agent compared to other thiazolidinone derivatives.

Properties

IUPAC Name

(5Z)-5-[[2-[(3-methylphenyl)methoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-11-3-2-4-12(7-11)10-24-15-6-5-14(20(22)23)8-13(15)9-16-17(21)19-18(25)26-16/h2-9H,10H2,1H3,(H,19,21,25)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVZBBSZKCCQTQ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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